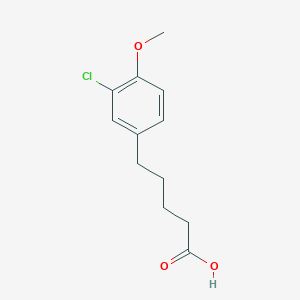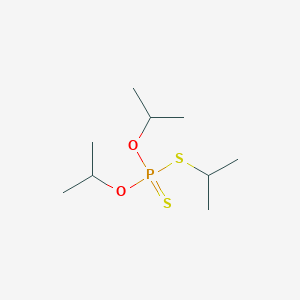![molecular formula C16H22FNO4 B13659811 Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is a compound that belongs to the class of benzoate esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethyl ester, and a fluorine atom on the benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate typically involves multiple steps:
Formation of the Boc-protected amino group: This is achieved by reacting 2-(Boc-amino)ethyl bromide with an appropriate base under anhydrous conditions.
Introduction of the fluorine atom: This can be done through electrophilic fluorination reactions using reagents such as Selectfluor.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) is used for ester reduction.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Deprotection: Yields the free amine.
Reduction: Produces the corresponding alcohol.
Coupling: Forms new carbon-carbon bonds, leading to various substituted benzoates.
科学的研究の応用
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various molecular targets. The fluorine atom on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets .
類似化合物との比較
Similar Compounds
2-(Boc-amino)ethyl bromide: Used for introducing Boc-protected amino groups.
(2-Boc-amino)ethyl methacrylate: Utilized in polymer synthesis.
2-(2-Boc-amino)ethoxy ethanol: Another Boc-protected compound with similar reactivity.
Uniqueness
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is unique due to the presence of both a Boc-protected amino group and a fluorine atom on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
特性
分子式 |
C16H22FNO4 |
|---|---|
分子量 |
311.35 g/mol |
IUPAC名 |
ethyl 4-fluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C16H22FNO4/c1-5-21-14(19)13-7-6-12(17)10-11(13)8-9-18-15(20)22-16(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,18,20) |
InChIキー |
IKKJHNCPBGOVGT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)CCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659735.png)
![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)

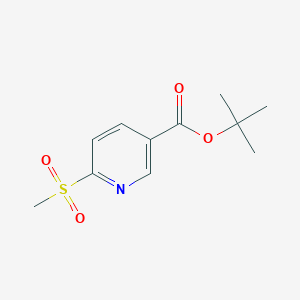

![Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13659758.png)
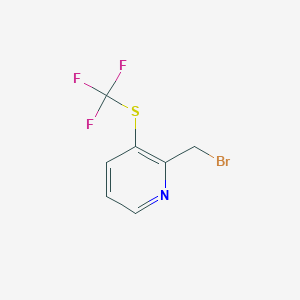
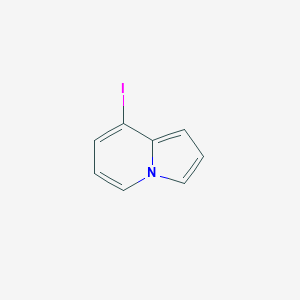
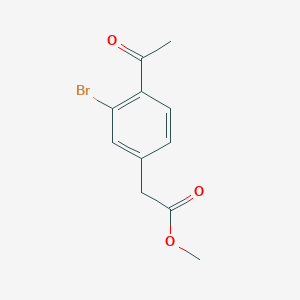
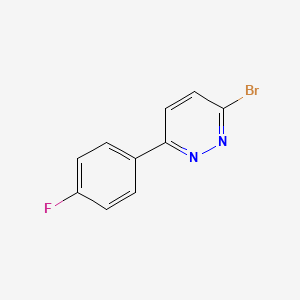
![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
